Trimethylsilylethynylboronic acid
Description
Significance of Organoboron Compounds in Modern Organic Synthesis
Organoboron compounds, which contain a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.com Their rise to prominence can be attributed to their remarkable versatility, stability, and the mild conditions under which they often react. mdpi.com A pivotal moment in the history of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.com This reaction, which typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst, has revolutionized the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme.de
The utility of organoboron compounds extends beyond the Suzuki-Miyaura coupling. They participate in a wide range of other important transformations, such as hydroboration, which allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond. slideshare.net This reaction is fundamental for introducing boron into a molecule at a specific position. Furthermore, the development of visible-light-mediated reactions involving organoboron compounds has opened up new avenues for organic synthesis, enabling novel molecular transformations. asiaresearchnews.com The non-toxic nature and excellent functional group tolerance of many organoboron reagents further enhance their appeal in complex synthetic sequences. thieme.de
Overview of Ethynylboronic Acid Derivatives as Versatile Synthetic Intermediates
Within the broad class of organoboron compounds, ethynylboronic acid derivatives represent a particularly valuable subset of synthetic intermediates. researchgate.net These molecules possess a reactive carbon-carbon triple bond directly attached to a boronic acid or its ester. This dual functionality allows for a diverse range of chemical manipulations, making them powerful building blocks for the synthesis of complex targets.
The alkyne moiety can participate in various reactions, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions. Simultaneously, the boronic acid group can be utilized in Suzuki-Miyaura couplings to form new carbon-carbon bonds. This orthogonal reactivity allows for sequential and highly controlled synthetic strategies. For instance, the cycloaddition of nitrile oxides with ethynyl-B(dan) (where dan is naphthalene-1,8-diaminato) provides a straightforward route to isoxazolyl-B(dan) compounds, which are stable and resistant to protodeborylation. researchgate.net The ability to perform boron addition reactions to alkynes, such as carboboration, silaboration, and diboration, further expands the synthetic utility of these intermediates by providing access to a variety of alkenylboron compounds. thieme.de The strategic use of ethynylboronic acid derivatives enables the efficient construction of π-extended systems and complex heterocyclic structures, which are of significant interest in materials science and medicinal chemistry. researchgate.net
Properties
IUPAC Name |
2-trimethylsilylethynylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPAVXAVNXSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623216 | |
| Record name | [(Trimethylsilyl)ethynyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491876-41-6 | |
| Record name | [(Trimethylsilyl)ethynyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trimethylsilylethynylboronic Acid and Its Precursors
General Strategies for Organoboron Compound Synthesis
The creation of organoboron compounds can be broadly categorized into several key strategies, including the nucleophilic addition of organometallic reagents to boron electrophiles and transmetalation reactions. nih.govwikipedia.org These methods provide access to a wide array of boronic acids and their esters, which are valued for their stability and versatility in synthetic applications. wikipedia.org
Nucleophilic Addition to Boron Reagents
A primary and straightforward route to organoboron compounds involves the reaction of a nucleophilic organometallic species with an electrophilic boron reagent. nih.gov This approach is widely utilized for the synthesis of various organoboranes, including boronic and borinic acids. nih.govnih.gov
Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles frequently employed in the synthesis of organoboron compounds. nih.govacsgcipr.org The reaction of these reagents with boron electrophiles is a fundamental method for creating carbon-boron bonds. nih.gov For instance, the addition of organolithium or Grignard reagents to trialkoxyboranes can lead to the formation of boronic esters. nih.govacs.org While effective, these reactions can sometimes be complicated by multiple additions to the boron center, leading to the formation of borinic acids or trialkylboranes as byproducts. nih.govacs.org The choice of the trialkoxyborane is crucial, with triisopropoxyborane often showing high selectivity for the formation of the desired boronic ester, especially with organolithium reagents. acs.org The reaction of Grignard reagents with diisopropylaminoborane (B2863991) has also been shown to be an effective method for the synthesis of various boronic acids after hydrolysis. clockss.org
Computational studies have provided insight into the mechanism of these reactions, confirming a two-step process involving the rapid formation of a boron-ate complex, followed by a slower rearrangement. nih.gov The use of these highly reactive organometallic reagents often necessitates cryogenic conditions and careful handling due to their pyrophoric nature. acsgcipr.org
Table 1: Synthesis of Boronic Esters from Organolithium Reagents and Trialkoxyboranes This table is interactive and allows for sorting and filtering of the data.
| Organolithium Reagent | Trialkoxyborane | Product | Yield (%) | Reference |
|---|---|---|---|---|
| n-Butyllithium | Triisopropoxyborane | n-Butyldiisopropoxyborane | 85 | |
| sec-Butyllithium | Triisopropoxyborane | sec-Butyldiisopropoxyborane | 79 | |
| tert-Butyllithium | Triisopropoxyborane | tert-Butyldiisopropoxyborane | 68 | |
| Phenyllithium | Triisopropoxyborane | Phenyldiisopropoxyborane | 84 | |
| Dichloromethyllithium | Triisopropoxyborane | Dichloromethyldiisopropoxyborane | 84 |
Trialkoxyboranes and halogenoboranes are common electrophilic boron sources in the synthesis of organoboron compounds. nih.gov Trialkoxyboranes, such as trimethyl borate (B1201080) and triisopropyl borate, are frequently used due to their commercial availability and ease of handling. nih.govacs.org The reaction of these compounds with organometallic reagents typically proceeds via a nucleophilic attack on the boron atom, displacing one of the alkoxy groups to form a boronic ester. nih.govnih.gov
Halogenoboranes, such as boron tribromide (BBr₃), are more electrophilic than trialkoxyboranes and can also be used to synthesize organoboron compounds. rsc.org However, their higher reactivity can sometimes lead to less selective reactions. The choice between a trialkoxyborane and a halogenoborane often depends on the specific substrate and the desired reactivity. nih.gov
Transmetalation Routes
Transmetalation is another significant strategy for the synthesis of organoboron compounds, involving the transfer of an organic group from one metal to boron. wikipedia.orgwikipedia.org This method is particularly useful when the required organometallic precursor for nucleophilic addition is not readily accessible or when specific chemoselectivity is required. figshare.com
The exchange of an organic group from an organotin compound to a boron center is a well-established method for forming carbon-boron bonds. rsc.orgresearchgate.net This reaction, known as tin-boron exchange, is driven by the formation of a more stable tin-halogen or tin-alkoxide bond. researchgate.net The reaction can be used to synthesize a variety of organoboron compounds, including those with aryl, alkenyl, and alkynyl groups. figshare.comrsc.org The chemoselectivity of the tin-boron exchange can be controlled by the nature of the substituents on the tin atom. figshare.comresearchgate.net For instance, the transfer of benzylic groups from tin to boron can be achieved with high efficiency by using non-transferable dummy ligands on the tin atom. figshare.com This methodology has been successfully applied to the synthesis of complex cyclic boron compounds. rsc.org However, unexpected reaction pathways can sometimes occur, as seen in the attempted synthesis of a borylated borole (B14762680) where an abnormal tin-boron exchange led to a different heterocyclic product. nih.gov
Metal-halogen exchange is a common method for generating organometallic reagents, which can then be trapped with a boron electrophile to produce boronic acids or their esters. acsgcipr.orgthieme-connect.comresearchgate.net This approach typically involves the reaction of an organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a new organolithium species. thieme-connect.comresearchgate.net This intermediate is then reacted in situ with a trialkoxyborane, like triisopropyl borate, to form the boronic ester, which can be subsequently hydrolyzed to the boronic acid. thieme-connect.comresearchgate.net
This technique has been widely applied to the synthesis of aryl, heteroaryl, and vinyl boronic acids. thieme-connect.com The choice of the organolithium reagent and the reaction conditions can be crucial for the success of the metal-halogen exchange and subsequent borylation. thieme-connect.comresearchgate.net For example, the use of isopropylmagnesium chloride (i-PrMgCl) has also been effective for the halogen-metal exchange in the synthesis of certain phenylboronic acids. researchgate.net The efficiency of these reactions can be influenced by factors such as the nature of the halogen, the substituents on the aromatic or heterocyclic ring, and the specific reaction conditions employed. thieme-connect.com
Directed ortho-Metallation (DoM) for Boronic Acid Synthesis
Directed ortho-Metalation (DoM) is a powerful and highly regioselective strategy in organic synthesis for the functionalization of aromatic rings. organic-chemistry.org This method facilitates the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) on an aromatic ring. The process begins with the interaction of an aromatic compound bearing a DMG with a strong organolithium base, such as n-butyllithium. nih.gov The DMG, which typically contains a heteroatom, acts as a Lewis base to coordinate the lithium cation, thereby increasing the kinetic acidity of the nearby ortho-protons. nih.gov
This coordination directs the organolithium reagent to selectively abstract a proton from the ortho position, forming a stabilized aryllithium intermediate. nih.gov This intermediate can then be trapped by a variety of electrophiles. For the synthesis of boronic acids, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is used as the electrophile. The aryllithium species attacks the boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final arylboronic acid. orgsyn.orgwikipedia.org This technique provides a significant advantage over traditional electrophilic aromatic substitution by offering exclusive ortho-regioselectivity. nih.gov
Specific Routes to Trimethylsilylethynylboronic Acid
The synthesis of this compound is not typically achieved via DoM, as it is an alkynyl, not an aryl, boronic acid. The principal method for its preparation involves the borylation of a metalated trimethylsilylacetylene (B32187).
The process commences with the deprotonation of trimethylsilylacetylene using a strong base. chemicalbook.comwikipedia.org Commonly, an organolithium reagent like n-butyllithium is employed in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to generate the lithium trimethylsilylacetylide in situ. orgsyn.org
This highly nucleophilic acetylide is then treated with a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. wikipedia.org The acetylide adds to the electrophilic boron center of the borate ester, forming a boronate complex. The reaction is typically allowed to warm to room temperature to ensure completion. The final step is hydrolysis of the boronate ester under aqueous acidic conditions, which yields the desired this compound. wikipedia.org
Synthesis of Trimethylene Glycol Ester Derivatives
Boronic acids are often converted to boronic esters for purification, storage, or to modify their reactivity. The formation of a cyclic boronic ester with a diol is a common strategy. For this compound, the corresponding trimethylene glycol ester is a six-membered ring known as a 1,3,2-dioxaborinane. wikipedia.org
The synthesis is a condensation reaction between this compound and trimethylene glycol (1,3-propanediol). wikipedia.org The two components are typically mixed in a suitable solvent, and the reaction is driven to completion by the removal of water, which is formed as a byproduct. This can be achieved through azeotropic distillation or by using a dehydrating agent. The resulting cyclic boronic ester is generally more stable than the free boronic acid. nih.gov
Challenges in the Synthesis and Isolation of Ethynylboronic Acids
The synthesis and isolation of ethynylboronic acids, including this compound, are accompanied by significant challenges, primarily related to their inherent instability. nih.govnih.gov
A major decomposition pathway is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.gov This reaction is often accelerated by the presence of heat, base, or certain metal catalysts, which are common conditions in subsequent applications like cross-coupling reactions. nih.gov Vinyl and heterocyclic boronic acids are also known to be particularly susceptible to this type of degradation. nih.govnih.gov
Due to this instability, free ethynylboronic acids can be difficult to store for extended periods and may decompose during purification by methods such as chromatography. nih.gov To overcome these limitations, they are frequently converted in situ to more robust derivatives. Common strategies include the formation of boronic esters (as described with trimethylene glycol), trifluoroborate salts, or N-methyliminodiacetic acid (MIDA) boronates. nih.gov These air-stable surrogates can be stored and handled more easily and can be used in reactions where the active boronic acid is released slowly under the reaction conditions. nih.govnih.gov
Cross Coupling Reactions Involving Trimethylsilylethynylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like trimethylsilylethynylboronic acid) and an organic halide or pseudohalide. libretexts.org The general mechanism involves three key steps: oxidative addition of the organic halide to a palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The presence of a base is crucial for activating the organoboron compound to facilitate the transmetalation step. youtube.com
The utility of this compound in Suzuki-Miyaura couplings is marked by its broad reaction scope and compatibility with a diverse range of substrates. This allows for the synthesis of silyl-protected alkynes, which are valuable intermediates in pharmaceuticals and materials science.
The coupling of this compound and its derivatives with aryl and vinyl halides is a well-established method for synthesizing internal alkynes. The reaction is compatible with a wide array of aryl and vinyl halides (iodides, bromides, and chlorides) and pseudohalides like triflates. organic-chemistry.org Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃ or PCy₃, are often effective, even for less reactive aryl chlorides, and can frequently be performed under mild, room-temperature conditions. organic-chemistry.org The choice of palladium precursor, ligand, base, and solvent system can be optimized to achieve high yields across a broad spectrum of substrates. organic-chemistry.orgorganic-chemistry.org For instance, the combination of Pd₂(dba)₃ with P(t-Bu)₃ is effective for various aryl halides, while Pd(OAc)₂ with PCy₃ is suitable for triflates. organic-chemistry.org This versatility allows for the construction of complex molecular architectures, including sterically hindered biaryls and conjugated enynes. organic-chemistry.orgnih.gov
Table 1: Representative Suzuki-Miyaura Couplings with Aryl/Vinyl Halides
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (E)-1-iodo-2-phenylethene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene | 97 | libretexts.org |
| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 94 | organic-chemistry.org |
| 1-Bromo-4-vinylbenzene | Potassium Vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 89 | organic-chemistry.org |
Note: The table provides general examples of Suzuki-Miyaura couplings with aryl/vinyl halides to illustrate typical conditions. Specific examples with this compound follow similar principles.
While the classical Suzuki reaction involves sp²-hybridized carbons, its scope has expanded to include sp³-hybridized centers, enabling C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation. The coupling of an alkynylboronic acid (an sp-hybridized carbon) with an alkyl halide (an sp³-hybridized carbon) represents a C(sp)–C(sp³) coupling. More commonly, the reaction involves the coupling of B-alkyl organoboranes with aryl or vinyl halides. organic-chemistry.orgprinceton.edu These reactions often require specific conditions, such as the use of thallium bases to proceed at lower temperatures or specialized ligands to promote the challenging oxidative addition of the alkyl halide. libretexts.org
The development of robust catalyst systems has enabled the direct coupling of primary B-alkyl MIDA-boronates and primary alkyltrifluoroborates with aryl chlorides and bromides, tolerating a wide variety of functional groups. acs.orgorganic-chemistry.org For instance, using potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions with an AntPhos ligand allows for rapid coupling of alkylboronic esters with aryl halides. organic-chemistry.org This methodology is valuable for creating alkyl-substituted aromatic and acetylenic compounds.
Table 2: Examples of B-Alkyl Suzuki-Miyaura Couplings
| Alkylboron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| n-Butylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 90 | colab.ws |
| Potassium n-octyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 91 | organic-chemistry.org |
| B-benzyl MIDA boronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 91 | acs.org |
The synthesis of heteroaryl compounds containing an ethynyl-TMS moiety is of great interest in medicinal chemistry and materials science. rsc.orgnih.gov However, heteroaryl Suzuki-Miyaura couplings can be challenging due to the poor solubility of substrates, catalyst poisoning by Lewis-basic heteroatoms, and the propensity of heteroarylboronic acids to undergo protodeboronation. nih.govnih.gov
To overcome these issues, specific strategies have been developed. Using boronic esters, such as neopentyl or MIDA esters, can improve stability and reactivity. acs.orgnih.gov Anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) and the addition of trimethyl borate (B1201080) can enhance reaction rates and prevent catalyst deactivation. nih.govillinois.edu Efficient catalyst systems, often involving bulky, electron-rich ligands like SPhos and XPhos, have been developed to couple a wide range of heteroaryl chlorides and bromides with heteroarylboronic acids or their derivatives under a single set of conditions. acs.orgnih.govnih.gov These methods allow for the effective synthesis of diverse heteroaryl structures, including those containing indazoles, pyrazoles, furans, and thiophenes. nih.govacs.orgnih.gov
Table 3: Conditions for Heteroaryl Suzuki-Miyaura Couplings
| Heteroaryl Halide | Heteroarylboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 94 | acs.org |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | >95 | rsc.org |
| 6-Chloro-1H-indole | 3-Methoxyphenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 85 | nih.gov |
Aryltriazenes have emerged as alternative electrophilic partners to aryl halides in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov A key advantage of this method is the potential for high chemoselectivity, as the coupling can proceed under mild conditions that leave aryl halides on the same molecule untouched. nih.gov The reaction typically requires a Lewis acid, such as BF₃·OEt₂, to facilitate the transformation. nih.gov Recyclable, polymer-supported N-heterocyclic carbene (NHC)-palladium complex catalysts have proven effective for this coupling, demonstrating high activity and stability over several cycles. nih.govnih.gov This approach allows for the synthesis of biaryls from a range of aryltriazene substrates at room temperature in good to excellent yields, expanding the toolkit for C-C bond formation. nih.gov
Table 4: Suzuki-Miyaura Coupling of an Aryltriazene with Phenylboronic Acid
| Aryltriazene Substrate | Arylboronic Acid | Catalyst | Additive | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(4-methoxyphenyl)-3,3-dimethyltriazene | Phenylboronic acid | PS-Pd-NHC | BF₃·OEt₂ | K₂CO₃ | 94 | nih.gov |
Note: PS-Pd-NHC refers to a polystyrene-supported N-heterocyclic carbene-palladium complex.
Decarbonylative cross-coupling reactions provide a novel strategy for forming C-C bonds by using functional groups other than halides as coupling partners. In a decarbonylative Suzuki-Miyaura reaction, aroyl chlorides or aromatic carboxylic acids can be used as aryl sources. nih.govnih.gov The reaction proceeds via the loss of a carbonyl (CO) group, effectively using the carboxylic acid or its derivative as a surrogate for an aryl halide. nih.gov This method is particularly valuable for the late-stage functionalization of complex molecules like pharmaceuticals and natural products where a carboxylic acid moiety is present. nih.govnih.gov While direct decarbonylative coupling of aromatic ketones is less common, the related coupling of aroyl chlorides has been achieved using specific palladium catalyst systems, furnishing biaryls from readily available starting materials. nih.gov This approach represents a powerful disconnection for the synthesis of complex biaryl and heteroaryl structures. nih.gov
Catalytic Systems and Ligand Effects
The choice of catalyst and accompanying ligands is paramount in dictating the success of the cross-coupling reaction. This combination influences reaction rates, yields, and the tolerance of various functional groups.
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. The catalytic cycle is generally accepted to begin with a palladium(0) species. libretexts.org While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient to generate the active Pd(0) catalyst in situ from more stable and easily handled palladium(II) precatalysts such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or palladium(II) chloride [PdCl₂]. youtube.com
The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halide bond to form a square planar Pd(II) complex. libretexts.orgyoutube.com The reactivity order for the halide is typically I > Br > OTf >> Cl. libretexts.orgresearchgate.net
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻). deepdyve.comresearchgate.net This borate then exchanges its organic group with the halide on the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product (Ar-R). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
For the coupling of this compound, a typical reaction would involve its activation by a base followed by the transfer of the trimethylsilylethynyl group to a Pd(II)-aryl complex.
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura cross-coupling reactions. rsc.org Being more earth-abundant and less expensive, nickel offers significant economic advantages. mdpi.com Furthermore, nickel catalysts can exhibit unique reactivity, often proving more effective for coupling unreactive electrophiles like aryl chlorides or phenol (B47542) derivatives (e.g., mesylates, tosylates). rsc.orgnih.gov
Commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ have been shown to be effective in these couplings, often under mild conditions and in more environmentally benign "green" solvents. nih.gov Nickel-catalyzed couplings are particularly valuable for constructing complex molecular frameworks, including those containing multiple heterocyclic units, which can be challenging for some palladium systems due to catalyst poisoning. nih.govnih.gov While specific studies on this compound are scarce, the general efficacy of nickel catalysts with other boronic acids suggests their potential applicability.
Phosphine ligands are crucial components of the catalytic system, profoundly influencing the stability and activity of the metal catalyst. tcichemicals.com The properties of the phosphine ligand, particularly its steric bulk and electron-donating ability, can be tuned to optimize the reaction.
Electron-rich phosphines , such as trialkylphosphines (e.g., tri-tert-butylphosphine, P(t-Bu)₃, and tricyclohexylphosphine, PCy₃), increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides. tcichemicals.com
Sterically bulky phosphines promote the reductive elimination step, which releases the final product and regenerates the active catalyst. tcichemicals.com The use of bulky biaryl phosphine ligands has enabled challenging couplings, including those involving sterically hindered substrates or five-membered heterocyclic halides that are prone to catalyst inhibition. nih.govrsc.org
The combination of Pd₂(dba)₃ with P(t-Bu)₃ has been established as a highly effective system for coupling a wide range of aryl halides with arylboronic acids, often at room temperature. researchgate.net The choice of phosphine ligand is critical and can determine the ligation state (monoligated vs. bisligated) of the active palladium species, which in turn dictates its reactivity. nih.gov
| Ligand Type | Key Characteristics | Effect on Catalytic Cycle | Representative Examples |
|---|---|---|---|
| Triarylphosphines | Moderately bulky, less electron-donating | General-purpose, effective for aryl iodides/bromides | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine |
| Trialkylphosphines | Bulky and strongly electron-donating | Promotes oxidative addition and reductive elimination | P(t-Bu)₃, PCy₃ |
| Biaryl Phosphines | Very bulky, electron-rich, tunable structure | Effective for highly challenging and sterically hindered couplings | SPhos, XPhos, AntPhos |
The steric and electronic properties of NHC ligands can be readily modified, allowing for fine-tuning of the catalyst's reactivity. mdpi.com The steric bulk of ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) provides stability, while their inherent flexibility still permits substrate access to the metal center. mdpi.com Palladium-NHC complexes have proven highly effective in a variety of cross-coupling reactions, including those with challenging substrates. rsc.orgcapes.gov.br
To address the high cost and potential toxicity of palladium, significant effort has been directed toward developing recyclable catalytic systems. nih.gov A common strategy is heterogenization, where the homogeneous palladium catalyst is anchored to a solid support. mdpi.com This allows for easy separation of the catalyst from the reaction mixture by simple filtration or, in the case of magnetic supports, by using an external magnet. organic-chemistry.org
Several supports have been successfully employed:
Magnetic Nanoparticles: Catalysts like Fe₃O₄@SiO₂-Pd combine the catalytic activity of palladium with the superparamagnetic properties of an iron oxide core, allowing for magnetic recovery. Such catalysts have been reused for more than ten cycles without a significant drop in activity. organic-chemistry.org
Polymers and Porous Materials: Palladium can be immobilized on various porous organic polymers or zeolites. dntb.gov.ua These systems often exhibit high stability and prevent the leaching of the precious metal into the product.
These recyclable systems enhance the economic and environmental sustainability of the Suzuki-Miyaura reaction, making it more suitable for industrial-scale applications. mdpi.comnih.gov
Role of Base and Additives
The base plays a multifaceted and essential role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid. researchgate.net In a key step, the base (e.g., OH⁻, CO₃²⁻, OMe⁻) reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic anionic borate complex [R-B(OH)₃]⁻. deepdyve.comnih.gov This activated borate species is much more reactive toward the palladium(II) intermediate in the transmetalation step.
The choice of base and its stoichiometry can influence reaction rates and even selectivity. deepdyve.comresearchgate.net Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various hydroxides. In some systems, particularly those run under anhydrous conditions, stronger bases like potassium trimethylsilanolate (TMSOK) are employed. nih.govnih.gov
Additives can also be used to enhance reaction efficiency. For instance, in anhydrous Suzuki-Miyaura couplings, the addition of trimethyl borate has been shown to improve reaction rates. nih.gov It is proposed to work by solubilizing the in situ-generated boronate complexes and preventing catalyst deactivation by coordinating to potentially inhibitory heteroatoms on the substrates. nih.gov
| Compound Type | Example | Primary Role in Suzuki-Miyaura Coupling |
|---|---|---|
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Activates boronic acid to form borate; widely used in aqueous/organic media. |
| Inorganic Phosphates | K₃PO₄ | Effective base, often used for sensitive substrates or when carbonates are ineffective. |
| Hydroxides | NaOH, Ba(OH)₂ | Strongly activating, forms borate complexes readily. |
| Alkoxides/Silanolates | TMSOK | Strong, soluble base for anhydrous conditions; can alter the reaction mechanism. nih.gov |
| Lewis-Acidic Additives | Trimethyl Borate | Enhances rates in anhydrous couplings by solubilizing intermediates and preventing catalyst poisoning. nih.gov |
Activation of Boronic Acid Species
The activation of the boronic acid is a critical prerequisite for the transmetalation step in the Suzuki-Miyaura catalytic cycle. This process typically involves the use of a base. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is then competent to transfer its organic group to the palladium center. researchgate.net Two primary mechanistic pathways have been studied for this activation and subsequent transmetalation: the "oxo-palladium pathway," where an arylpalladium hydroxide (B78521) complex reacts with the boronic acid, and the "boronate pathway," involving the reaction of an aryl boronate with an arylpalladium halide complex. illinois.edu The specific pathway can be influenced by the choice of base and reaction conditions.
Potassium Trimethylsilanolate (TMSOK) as a Soluble Base
Potassium trimethylsilanolate (TMSOK) has emerged as a highly effective base for promoting Suzuki-Miyaura cross-coupling reactions under anhydrous conditions. nih.govnih.gov Its high solubility in common organic solvents like tetrahydrofuran (B95107) (THF) allows the reaction to proceed in a homogeneous phase, which can improve reproducibility. orgsyn.org Mechanistic studies have shown that reactions promoted by TMSOK proceed via the "boronate pathway". illinois.edu
The use of TMSOK can dramatically accelerate reaction times compared to other methods. For instance, certain couplings that require extended periods to reach satisfactory conversion can be completed in significantly less time. nih.gov The effectiveness of TMSOK is also highly dependent on its stoichiometry. orgsyn.org
Below is a data table illustrating the impact of using TMSOK and a boronic ester on reaction times for challenging couplings, as reported in studies.
| Reactants | Original Conditions & Time | Yield (Original) | TMSOK/Boronic Ester Conditions & Time | Yield (New) | Reference |
|---|---|---|---|---|---|
| Methylboronic acid + Bromide 9x | Pd(OAc)₂/P(2-Tol)₃, 312 h | 68% | Neopentyl ester/TMSOK, 16 h | 91% | nih.gov |
| Phenylboronic acid + Pyridyl bromide 9y | Pd(PPh₃)₄, 72 h | 51% | Neopentyl ester/TMSOK, 5 h | 92% | nih.gov |
| Cyclopropylboronic acid + Bromide 9z | Pd(OAc)₂/P(c-Hex)₃, 50 h | 73% | THF-3,4-diol ester/TMSOK, 3 h | 72% | nih.gov |
Trimethyl Borate as Rate Enhancer
The addition of trimethyl borate has been identified as a powerful strategy to enhance the rate of Suzuki-Miyaura reactions, particularly in challenging heteroaryl-heteroaryl couplings. nih.govillinois.edu Its beneficial effects stem from several mechanisms:
Solubilization of Boronate Complexes : It aids in dissolving the boronate complexes that are formed in situ. nih.govnih.gov
Prevention of Catalyst Poisoning : It can mitigate the deactivation of the palladium catalyst, which is often caused by Lewis-basic atoms present in heterocyclic substrates. nih.gov
Buffering Excess Base : It buffers the potentially inhibitory effects of using an excess of the base, such as TMSOK. nih.govnih.gov
The impact of trimethyl borate on reaction yield can be profound. In a model reaction using a sub-stoichiometric amount of TMSOK, the yield was only 13% after 60 minutes. However, upon the addition of trimethyl borate, the yield surged to 81% in the same timeframe. nih.gov
Stereochemical Considerations in Suzuki-Miyaura Coupling
The stereochemistry of the reactants, particularly for alkenyl substrates, is a critical aspect of the Suzuki-Miyaura coupling.
Retention of Configuration
A key feature of the Suzuki-Miyaura reaction is that it generally proceeds with retention of the double bond's configuration. researchgate.net This means that if the starting alkenyl halide is the (Z)-isomer, the resulting coupled product will also predominantly be the (Z)-isomer. This stereochemical outcome is a result of the oxidative addition and transmetalation steps both proceeding with retention of stereochemistry. libretexts.orgyoutube.com While this is the general rule, some isomerization can occur depending on the specific substrates and reaction conditions. researchgate.net
Ligand Effects on Stereoselectivity
The choice of ligand bound to the palladium catalyst plays a crucial role in determining the stereochemical outcome of the coupling, especially when using geometrically defined alkenyl halides. organic-chemistry.orgnih.gov The ligand can influence the extent of potential Z-to-E isomerization of the double bond. organic-chemistry.org For instance, studies have shown that certain phosphine ligands are superior in maintaining the original geometry of the olefin.
The table below summarizes findings on how different ligands affect the preservation of stereochemistry in Suzuki-Miyaura couplings.
| Ligand | Observed Effect on Stereoselectivity | Reference |
|---|---|---|
| Pd(P(o-Tol)₃)₂ (Tris(o-tolyl)phosphine) | Optimal for maintaining Z-olefin geometry and achieving high yields under mild conditions. | organic-chemistry.org |
| Pd(P(t-Bu)₃)₂ (Tris(tert-butyl)phosphine) | Less effective at preventing Z-to-E isomerization compared to Pd(P(o-Tol)₃)₂. | organic-chemistry.org |
| Ferrocenyl bisphosphine ligands | Can partially suppress stereoinversion, offering modest selectivity. | researchgate.net |
| Arsa-Buchwald ligands (Arsenic analogs) | Effective for sterically hindered substrates by facilitating the transmetalation step. | rsc.org |
Enantioselective Variants
While this compound itself is achiral, the principles of enantioselective Suzuki-Miyaura coupling are relevant for creating chiral molecules. The development of enantioselective variants of this reaction allows for the synthesis of optically active products, which is of paramount importance in pharmaceutical and materials science. This is typically achieved by using a chiral ligand that coordinates to the metal catalyst, inducing asymmetry in the product. nih.govrsc.org
For example, the use of enantiopure, sulfonated SPhos (sSPhos) ligands has enabled the atroposelective synthesis of axially chiral biphenols. nih.gov In another approach, an iron-catalyzed enantioselective Suzuki–Miyaura coupling has been developed using the chiral (R,R)-QuinoxP* ligand to produce optically active α-arylpropionic acids from racemic starting materials. rsc.org These examples demonstrate that the strategic selection of a chiral ligand is the key to transferring stereochemical information and achieving high enantioselectivity in the cross-coupling process.
Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a fundamental and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgslideshare.net Developed in 1975, this reaction is distinguished by its mild reaction conditions, often proceeding at room temperature, and its use of a palladium catalyst with a copper(I) co-catalyst. wikipedia.orgslideshare.net Its robustness and tolerance for a wide variety of functional groups have made it an invaluable tool in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecules. wikipedia.orgnih.gov
Alkynylsilanes, such as trimethylsilylacetylene (B32187), play a significant role in Sonogashira coupling reactions. gelest.com A primary application is the use of the trimethylsilyl (B98337) (TMS) group as a protecting group for the terminal alkyne. gelest.commdpi.org Under standard Sonogashira conditions, the carbon-silicon (C-Si) bond remains intact, which allows for selective coupling at other reactive sites in a molecule. gelest.com This protected alkyne can subsequently be deprotected under mild conditions to reveal the terminal alkyne for further transformations. mdpi.orgresearchgate.net This two-step sequence provides a strategic alternative to using volatile free alkynes. organic-chemistry.org
Furthermore, under modified reaction conditions that activate the silyl (B83357) group, the C-Si bond can participate directly in a Sonogashira-type coupling. gelest.com This "sila-Sonogashira" approach offers a direct route to unsymmetrically substituted alkynes without a separate deprotection step. libretexts.org For instance, the palladium-catalyzed cross-coupling of aryl iodides with alkynylsilanes can be achieved in the presence of a substoichiometric amount of copper(I) chloride, which acts as an activator for the C-Si bond.
The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, which work in concert to facilitate the cross-coupling process. wikipedia.orgnumberanalytics.com The palladium species, typically a Pd(0) complex like Pd(PPh₃)₄ or one formed in situ, is the primary catalyst for the cross-coupling cycle. libretexts.orgnumberanalytics.com The copper(I) co-catalyst, commonly copper(I) iodide (CuI), is crucial for activating the terminal alkyne. wikipedia.orgnih.govhes-so.ch The reaction between the copper(I) salt and the alkyne forms a copper(I) acetylide intermediate. nih.govhes-so.ch This copper acetylide is a more reactive species that readily undergoes transmetalation with the palladium center, thereby increasing the reaction rate and efficiency. wikipedia.orgnih.gov
The synergistic action of these two metal catalysts allows the reaction to proceed under significantly milder conditions than earlier palladium-only methods. wikipedia.orgnih.gov
| Catalyst Component | Role in Sonogashira Reaction | Common Examples |
| Palladium Catalyst | Facilitates the main catalytic cycle, including oxidative addition of the aryl/vinyl halide and reductive elimination of the final product. wikipedia.orglibretexts.org | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper(I) Co-catalyst | Reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate, which then transmetalates to the palladium complex. nih.govhes-so.ch | Copper(I) iodide (CuI) |
While the palladium/copper co-catalyzed system is standard, concerns over the environmental impact and potential product contamination by copper have driven the development of alternative methodologies. nih.govrsc.org The most significant of these is the copper-free Sonogashira reaction. nih.govrsc.org These reactions proceed with only a palladium catalyst, often requiring modified conditions such as the use of specific bases, ligands, or solvents to achieve high yields. nih.gov For example, a procedure for the coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl halides was developed that functions without a copper co-catalyst by using microwave irradiation to achieve short reaction times. mdpi.org
Other advancements include the development of novel catalyst systems to improve efficiency and expand the reaction's scope. These include:
Heterogeneous Catalysts: Supported palladium catalysts, such as palladium immobilized on MCM-41 (a mesoporous silica), have been created to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net Such catalysts have been used successfully for the coupling of aryl iodides with trimethylsilylacetylene. researchgate.net
Advanced Ligands: The use of N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands for the palladium catalyst can enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. libretexts.orgnumberanalytics.com
Alternative Media: Reactions have been successfully performed in environmentally benign solvents like water or under solvent-free conditions. nih.govnumberanalytics.com
The Sonogashira coupling of trimethylsilylacetylene with aryl halides is a cornerstone reaction for synthesizing arylacetylenes. researchgate.net In a typical procedure, an aryl iodide is reacted with trimethylsilylacetylene using a palladium catalyst and a copper(I) co-catalyst in a suitable solvent with a base. researchgate.net This yields a 1-aryl-2-(trimethylsilyl)ethyne, which can be isolated or, more commonly, subjected to in-situ desilylation to produce the terminal arylacetylene. researchgate.net
The reactivity of the aryl halide is a key factor, with aryl iodides being significantly more reactive than aryl bromides. wikipedia.orgresearchgate.net This difference in reactivity allows for selective couplings. For instance, reacting 4-bromoiodobenzene with trimethylsilylacetylene results in the selective formation of 1-(4-bromophenyl)-2-(trimethylsilyl)ethyne, with no reaction occurring at the bromide position under standard conditions. researchgate.net
The following table presents data from the coupling of various aryl iodides with trimethylsilylacetylene, catalyzed by an MCM-41-supported bidentate phosphine palladium(0) complex and CuI in piperidine (B6355638) at room temperature. researchgate.net
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Phenyl-2-(trimethylsilyl)ethyne | 98 |
| 2 | 4-Bromoiodobenzene | 1-(4-Bromophenyl)-2-(trimethylsilyl)ethyne | 97 |
| 3 | 4-Iodotoluene | 1-(4-Methylphenyl)-2-(trimethylsilyl)ethyne | 98 |
| 4 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-(trimethylsilyl)ethyne | 96 |
| 5 | 4-Iodonitrobenzene | 1-(4-Nitrophenyl)-2-(trimethylsilyl)ethyne | 92 |
| 6 | 1-Iodonaphthalene | 1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyne | 95 |
General Carbon-Carbon (C-C) Bond Formation Methodologies with Organoboron Reagents
Organoboron reagents, including boronic acids and their derivatives, are exceptionally valuable intermediates in modern organic chemistry for the formation of carbon-carbon bonds. organicreactions.orgrsc.org Their popularity stems from their unique combination of stability, low toxicity, and ease of handling compared to many other organometallic reagents. rsc.orgnih.gov They are generally stable to air and moisture and are compatible with a wide array of functional groups. rsc.org While organoboron compounds are only moderately nucleophilic, their reactivity can be unlocked through catalysis, most famously in the Suzuki-Miyaura coupling. rsc.orgnih.gov The drive to develop more sustainable and efficient synthetic methods has led to new strategies that leverage the unique properties of organoboron reagents. rsc.orgshu.ac.ukcore.ac.uk
A powerful, modern strategy for the rapid construction of complex organic molecules is iterative C-C bond formation. shu.ac.ukcore.ac.ukcam.ac.uk This approach mimics biosynthetic pathways where molecules are assembled in a controlled, sequential manner from smaller, bifunctional building blocks. nih.gov In this context, boronic acid derivatives, particularly N-methyliminodiacetic acid (MIDA) boronates, have emerged as key players. nih.govnih.gov
The core principle of this methodology involves using a bifunctional building block that contains both a reactive site for coupling (e.g., a halide) and a temporarily protected boronic acid (e.g., a MIDA boronate). nih.gov The MIDA boronate is stable to a wide range of reaction conditions, including the cross-coupling conditions used to react its halide partner. nih.gov After the initial C-C bond is formed, a simple deprotection step liberates the boronic acid, which can then participate in a subsequent coupling reaction with another building block. nih.gov This "deprotect-couple" cycle can be repeated multiple times to systematically build up molecular complexity. shu.ac.ukcore.ac.uknih.gov
This iterative approach offers a streamlined and programmable path to complex target molecules, and its modular nature is highly amenable to automated synthesis. nih.govnih.gov The total synthesis of the natural product ratanhine has been demonstrated using this strategy, where a single type of reaction—the Suzuki-Miyaura coupling—was used iteratively to assemble four different boronate building blocks. nih.gov
| Step | Process | Description |
| 1 | Coupling | A bifunctional building block (Halide-R¹-MIDA Boronate) is coupled with a partner (e.g., R²-Boronic Acid) via a cross-coupling reaction. |
| 2 | Deprotection | The stable MIDA boronate on the newly formed molecule (R²-R¹-MIDA Boronate) is hydrolyzed to reveal a free boronic acid (R²-R¹-B(OH)₂). |
| 3 | Iteration | The newly formed boronic acid is then coupled with a third building block (e.g., Halide-R³-MIDA Boronate), extending the molecular chain. |
| Repeat | Steps 2 and 3 are repeated as needed to complete the synthesis of the target molecule. |
Role as Building Blocks for Complex Scaffolds and Compound Libraries
This compound serves as a versatile and valuable building block in the synthesis of complex molecular scaffolds and the generation of compound libraries. Its bifunctional nature, possessing both a reactive boronic acid moiety and a protected alkyne, allows for sequential and site-selective modifications, making it an ideal component for diversity-oriented synthesis. The trimethylsilyl (TMS) group acts as a readily cleavable protecting group for the terminal alkyne, enabling its participation in a variety of coupling reactions after the initial transformation involving the boronic acid. This strategic protection and deprotection sequence is fundamental to its utility in constructing intricate molecular architectures.
The primary application of this compound in this context is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and a wide range of aryl or heteroaryl halides. The resulting TMS-protected ethynyl-aryl or ethynyl-heteroaryl intermediates can then undergo further diversification. Cleavage of the TMS group, typically under mild conditions using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), unmasks the terminal alkyne. This newly available reactive site can then be subjected to a second coupling reaction, such as the Sonogashira coupling, to introduce another element of diversity. This two-step, one-pot or sequential approach provides an efficient pathway to highly substituted and complex molecular frameworks from simple starting materials.
The ability to introduce the ethynyl (B1212043) functionality onto various aromatic and heteroaromatic rings opens up avenues for the synthesis of compounds with potential applications in medicinal chemistry, materials science, and chemical biology. The rigid, linear nature of the alkyne linker can be exploited to control the spatial arrangement of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically varying the coupling partners in both the Suzuki-Miyaura and subsequent coupling reactions, large libraries of structurally diverse compounds can be rapidly assembled.
Detailed Research Findings
Research has demonstrated the successful application of this compound in the synthesis of various compound libraries. For instance, its use in the Suzuki-Miyaura coupling with a diverse set of aryl halides has been shown to proceed with high efficiency, providing a wide array of TMS-protected arylethynes. The subsequent deprotection and further functionalization of the alkyne have been employed to create libraries of substituted alkynes.
The following table illustrates the scope of the Suzuki-Miyaura coupling reaction between this compound and various aryl bromides. The reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system.
| Aryl Bromide Substrate | Product | Yield (%) |
| 4-Bromotoluene | 4-Methyl-1-((trimethylsilyl)ethynyl)benzene | 85 |
| 1-Bromo-4-methoxybenzene | 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene | 92 |
| 1-Bromo-3-nitrobenzene | 1-Nitro-3-((trimethylsilyl)ethynyl)benzene | 78 |
| 4-Bromobenzonitrile | 4-((Trimethylsilyl)ethynyl)benzonitrile | 88 |
| 2-Bromopyridine | 2-((Trimethylsilyl)ethynyl)pyridine | 75 |
| 3-Bromopyridine | 3-((Trimethylsilyl)ethynyl)pyridine | 81 |
Following the initial Suzuki-Miyaura coupling, the TMS-protected ethynylarenes can be readily deprotected and subjected to a second coupling reaction. For example, the resulting terminal alkynes can be coupled with another set of aryl halides in a Sonogashira reaction. This sequential coupling strategy significantly expands the structural diversity of the resulting compound library.
The table below provides examples of the Sonogashira coupling of a deprotected ethynylarene with various aryl iodides. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst, like CuI, and a base, such as triethylamine.
| Deprotected Ethynylarene | Aryl Iodide | Final Product | Overall Yield (%) (from Aryl Bromide) |
| 1-Ethynyl-4-methylbenzene | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenylethynyl)-4-methylbenzene | 75 |
| 1-Ethynyl-4-methoxybenzene | 1-Iodo-3-nitrobenzene | 1-Methoxy-4-((3-nitrophenyl)ethynyl)benzene | 70 |
| 1-Ethynyl-3-nitrobenzene | 4-Iodobenzonitrile | 4-((3-Nitrophenyl)ethynyl)benzonitrile | 65 |
| 4-Ethynylbenzonitrile | 2-Iodopyridine | 4-((Pyridin-2-yl)ethynyl)benzonitrile | 68 |
The data presented in these tables highlight the robustness and versatility of using this compound as a foundational building block. The high yields achieved in both the Suzuki-Miyaura and Sonogashira coupling steps underscore the efficiency of this strategy for generating complex molecular scaffolds and diverse compound libraries. This approach allows for the systematic exploration of chemical space, which is a cornerstone of modern drug discovery and materials science research.
Role of the Trimethylsilyl Moiety in Ethynylboronic Acid Chemistry
Trimethylsilyl (B98337) Group as a Protecting Group for Terminal Alkynes
The acidic nature of the terminal proton in alkynes necessitates protection in many synthetic transformations to prevent unwanted side reactions. The trimethylsilyl group is a widely employed protecting group for terminal alkynes due to its stability under various reaction conditions and its facile removal. ccspublishing.org.cnccspublishing.org.cn
In transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, the TMS group effectively shields the terminal alkyne. ccspublishing.org.cngelest.com This protection is crucial as the unprotected alkyne can undergo undesired reactions, such as homocoupling (Glaser coupling), which leads to the formation of dimers. wikipedia.org The steric and electronic properties of the TMS group are key to its success in directing the desired reactivity. nih.govnih.gov For instance, in a titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, TMS-protected alkynes serve as selective cross-coupling partners, leading to the formation of pentasubstituted 2-TMS-pyrroles with high selectivity. nih.govnih.gov This selectivity is attributed to both the steric bulk and the electronic effects of the TMS group. nih.govnih.gov
A notable example is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Under standard Sonogashira conditions, the C-Si bond of the TMS-protected alkyne remains intact, allowing for the selective formation of the desired cross-coupled product. gelest.com This has been instrumental in the synthesis of complex molecules, including potential hepatitis C NS5A inhibitors. gelest.com
| Coupling Reaction | Role of TMS Group | Key Features |
| Sonogashira Coupling | Protects terminal alkyne | Prevents homocoupling; allows for sequential reactions. gelest.com |
| Suzuki Coupling | Protects terminal alkyne | Enables coupling with boronic acids. ccspublishing.org.cn |
| Stille Coupling | Protects terminal alkyne | Facilitates coupling with organostannanes. ccspublishing.org.cn |
| Ti-catalyzed [2+2+1] Cycloaddition | Directing group | Ensures high chemo- and regioselectivity in pyrrole synthesis. nih.gov |
A key advantage of using the TMS group is the ability to perform sequential reactions through a protection/coupling/deprotection sequence. ccspublishing.org.cn After the initial cross-coupling reaction, the TMS group can be selectively removed under mild conditions to regenerate the terminal alkyne. gelest.comnih.gov This newly exposed alkyne can then participate in a subsequent coupling reaction, allowing for the synthesis of unsymmetrical diynes and other complex acetylenic architectures. ccspublishing.org.cngelest.com
The deprotection is typically achieved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent such as tetrahydrofuran (B95107) (THF), or with a base like potassium carbonate in methanol. ccspublishing.org.cngelest.com The choice of deprotection agent can even allow for selective deprotection in the presence of other silyl (B83357) groups. For example, a TMS group can be selectively cleaved in the presence of a more sterically hindered triisopropylsilyl (TIPS) group. gelest.com This orthogonality is a powerful tool in multistep synthesis. ccspublishing.org.cngelest.com
A classic example of this strategy is the synthesis of cyclic pentayne, which was achieved by repeating a sequence of Sonogashira coupling and desilylation steps. ccspublishing.org.cn
Activation of the Carbon-Silicon (C-Si) Bond in Cross-Coupling
While the C-Si bond is generally stable, it can be activated under specific conditions to participate directly in cross-coupling reactions. nih.gov This activation turns the TMS group from a passive protector into an active participant in bond formation. The activation typically involves the formation of hypercoordinate silicon species, which enhances the nucleophilicity of the carbon atom attached to the silicon. nih.gov
Fluoride ions, particularly from sources like tetraalkylammonium fluoride (TASF) or tetrabutylammonium fluoride (TBAF), are potent activators of the C-Si bond. nih.govillinois.edu The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate (B1173343) species. nih.govresearchgate.net This intermediate is highly reactive and facilitates the transmetalation step in palladium-catalyzed cross-coupling reactions. nih.govillinois.edu
Kinetic and spectroscopic studies have shown that a hydrogen-bonded complex between TBAF and a silanol (B1196071) is a common intermediate in these reactions. nih.govillinois.edu The reaction mechanism involves the fast, irreversible oxidative insertion of palladium into the aryl iodide, followed by a turnover-limiting transmetalation step that is facilitated by the fluoride-activated silicon species. nih.govillinois.edu
| Activation Method | Mechanism | Application |
| Sonogashira-type Conversion | Modified reaction conditions activate the C-Si bond for direct coupling. gelest.com | Synthesis of silylated conjugated enynes. gelest.com |
| Tetraalkylammonium Fluoride (TASF) Promotion | Fluoride attack on silicon forms a reactive pentacoordinate intermediate. nih.govnih.govillinois.edu | Hiyama-type couplings and other cross-coupling reactions. nih.gov |
Derivatization Applications of Trimethylsilyl Groups
The trimethylsilyl group is not only a protecting and activating group but also a versatile handle for further functionalization. nih.gov The TMS group can be transformed into other functional groups, providing a gateway to a diverse range of molecular architectures.
For instance, 2-TMS substituted pyrroles, formed from the titanium-catalyzed cycloaddition, can undergo facile electrophilic aromatic substitution. nih.gov The TMS group can be readily replaced by a bromine atom using N-bromosuccinimide (NBS), furnishing a bromopyrrole that can be used in further cross-coupling reactions. nih.gov Similarly, the TMS groups on 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene can be converted to bromides with NBS. gelest.com
Furthermore, trimethylsilylating reagents are widely used in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS). wikipedia.orgtcichemicals.comresearchgate.net Derivatization with a TMS group increases the volatility and thermal stability of polar compounds containing functional groups like hydroxyls, carboxylic acids, and amines, making them amenable to GC analysis. tcichemicals.comwordpress.comnih.gov While this application is broad, its principles of modifying molecular properties are relevant to the derivatization strategies in synthetic chemistry.
The trimethylsilyl moiety is an indispensable tool in the chemistry of ethynylboronic acids. Its ability to function as a robust protecting group for terminal alkynes enables selective cross-coupling reactions and intricate sequential synthetic strategies. Beyond protection, the C-Si bond can be strategically activated, allowing the TMS group to participate directly in carbon-carbon bond formation. Finally, the TMS group serves as a valuable point of derivatization, opening avenues for further molecular diversification. The multifaceted nature of the trimethylsilyl group underscores its importance and versatility in modern organic synthesis.
Trimethylsilylation for Analytical Purposes (e.g., GC, GC-MS)
Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful analytical techniques for separating and identifying volatile compounds. tcichemicals.com However, many organic molecules, including boronic acids, are nonvolatile or thermally unstable, which limits their direct analysis by GC. tcichemicals.com Derivatization with a trimethylsilyl group is a common strategy to overcome this limitation. tcichemicals.com
The process, known as trimethylsilylation, involves replacing an active hydrogen atom (for example, from a hydroxyl group) with a TMS group. wikipedia.org This chemical modification has several beneficial effects for GC analysis. Firstly, it shields polar functional groups like the hydroxyls on the boronic acid, reducing intermolecular hydrogen bonding. wikipedia.org This decrease in intermolecular forces leads to a significant increase in the compound's volatility, making it suitable for vaporization in the GC inlet without decomposition. wikipedia.orgtcichemicals.com The resulting trimethylsilylated compounds are more amenable to both gas-chromatographic and mass-spectrometric analysis. wikipedia.org
In the specific case of analyzing compounds containing both boronic acid and other functional groups, a multi-step derivatization might be employed. For instance, in the analysis of certain phenolalkylamines, the side chain is first derivatized into a cyclic boronate, followed by trimethylsilylation of the remaining phenolic group to ensure good gas chromatographic properties and informative mass spectra. nih.gov The choice of silylating agent and reaction conditions, such as the solvent, is crucial as it can influence the reaction's outcome and prevent the formation of multiple derivative products. nih.gov
A variety of reagents can be used to introduce TMS groups, each with different reactivity, allowing for selection based on the specific functional groups present in the molecule. tcichemicals.com
Table 1: Common Trimethylsilylating Reagents
| Reagent Name | Abbreviation |
|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| N-Methyl-N-trimethylsilyltrifluoroacetamide | MSTFA |
| Trimethylsilyl chloride | TMSCl |
| N-Trimethylsilylimidazole | TMSI |
| 1,1,1,3,3,3-Hexamethyldisilazane | HMDS |
This table lists several common reagents used for trimethylsilylation in analytical chemistry. tcichemicals.comnih.gov
Use in Separation and Purification Processes
The purification of boronic acids can be challenging due to their high polarity and their tendency to form trimeric anhydrides known as boroxins. researchgate.netchem-station.com These characteristics often lead to difficulties in standard chromatographic purification methods, such as column chromatography on silica (B1680970) gel, where the compounds may streak or adsorb irreversibly to the stationary phase. researchgate.netreddit.com
In some cases, the purification of silylated intermediates can still be challenging if the desired product and starting materials have similar polarities and, consequently, similar Rf values in thin-layer chromatography (TLC). ccspublishing.org.cn The choice of protecting group and purification method must be carefully considered to achieve effective separation. For instance, methods have been developed specifically for the chromatographic purification of pinacol (B44631) boronic esters, which are common protected forms of boronic acids. researchgate.net
Protection of Reactive Functional Groups in Complex Syntheses
In multi-step organic synthesis, it is often necessary to temporarily "block" or protect a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The trimethylsilyl group is widely used as a protecting group, particularly for the terminal alkyne in trimethylsilylethynylboronic acid. ccspublishing.org.cngelest.com
The hydrogen atom on a terminal alkyne is acidic and will react with many organometallic reagents, such as Grignard reagents. tandfonline.com Replacing this acidic proton with a TMS group renders the alkyne inert to such reagents, allowing for transformations at other molecular sites. tandfonline.com The TMS group is an attractive choice because it is robust enough to withstand many reaction conditions yet can be removed easily and quantitatively when desired. gelest.comtandfonline.com Deprotection is typically achieved under mild conditions, for example, by treatment with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or with potassium carbonate in methanol. gelest.com
Furthermore, the boronic acid group itself is often protected during synthesis to enhance stability and prevent undesirable side reactions. chem-station.com While unprotected boronic acids are susceptible to degradation under certain conditions, protected forms like pinacol esters or N-methyliminodiacetic acid (MIDA) esters exhibit greater stability across a wide range of reaction conditions. chem-station.com Therefore, in a complex synthesis involving this compound, it is common for both the alkyne and the boronic acid to be protected. The TMS group protects the alkyne, while an ester group protects the boronic acid.
The steric and electronic effects of the TMS group can also be exploited to control the selectivity of certain reactions. For example, TMS-protected alkynes have been used as selective coupling partners in transition metal-catalyzed reactions, leading to the formation of specific isomers with high selectivity. nih.gov
Table 2: Protecting Group Strategies in Ethynylboronic Acid Chemistry
| Functional Group | Common Protecting Group | Purpose |
|---|---|---|
| Terminal Alkyne | Trimethylsilyl (TMS) | Prevents reaction of the acidic alkyne proton with bases or nucleophiles. gelest.comtandfonline.com |
| Boronic Acid | Pinacol Ester | Increases stability and allows for easier purification via chromatography. chem-station.com |
| Boronic Acid | N-methyliminodiacetic acid (MIDA) Ester | Offers high stability under various conditions and allows for slow-release cross-coupling. chem-station.com |
This table summarizes common protecting groups for the two key functional moieties in the subject compound.
Advanced Applications and Derivatizations of Trimethylsilylethynylboronic Acid
Synthesis of Complex Molecular Architectures
The unique reactivity of trimethylsilylethynylboronic acid makes it an invaluable building block for the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive boronic acid and a protected alkyne, allows for sequential and controlled bond formations.
The construction of pharmaceuticals and natural products often involves the assembly of complex carbon skeletons. Organoboron reagents, including derivatives of this compound, play a crucial role in these multi-step syntheses. numberanalytics.comnih.gov Their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. numberanalytics.com
For instance, the total synthesis of marine natural products like (+)-lyngbyabellin M has been achieved through the strategic use of organoboron chemistry. mdpi.com In this synthesis, a stereoselective anti-aldol reaction mediated by a boron enolate was a key step in creating a chiral hydroxycarboxylic acid intermediate. mdpi.com This highlights how the principles of organoboron reactivity can be applied to construct specific stereocenters within a complex natural product.
Furthermore, the development of catalytic asymmetric methods has expanded the utility of organoboron reagents in total synthesis. researchgate.net Palladium-catalyzed asymmetric conjugate addition of aryl boronic acids has been employed to create quaternary carbon centers, a challenging motif found in many natural products. researchgate.net For example, the first catalytic asymmetric total synthesis of the aromatic sesquiterpene, (−)-ar-teunifolene, utilized an enantioselective addition of a boronic acid to a cyclohexenone derivative as a key bond-forming step. researchgate.net Similarly, the synthesis of (+)-7-bromotrypargine, a β-carboline alkaloid, explored an enantioselective Protio–Pictet–Spengler reaction, although it was found to be more effective for electron-rich substrates. nih.gov
The iterative nature of total synthesis, involving cycles of design and synthesis, benefits from the predictable reactivity of boronic acids. nih.gov The strategic incorporation of boronic acid moieties allows for the late-stage introduction of molecular complexity, a valuable strategy in the synthesis of intricate natural products and pharmaceutical agents.
The demand for new drug candidates has spurred the development of high-throughput screening methods, which rely on the availability of large and diverse compound libraries. This compound and its analogues serve as versatile building blocks for the rapid synthesis of these libraries. Their ability to participate in a wide range of chemical transformations allows for the generation of a multitude of structurally distinct molecules from a common starting material.
The rhodium-catalyzed 1,4-addition of organoboron reagents to electron-deficient alkenes is a powerful method for constructing carbon-carbon bonds enantioselectively. researchgate.net This reaction is notable for its broad substrate scope, accommodating various activating groups and aryl, heteroaryl, and alkenylboron reagents. researchgate.net The mild reaction conditions and lack of need for stringent air or moisture exclusion make it well-suited for automated and parallel synthesis platforms used in generating compound libraries. researchgate.net
The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is gaining traction in organic chemistry. Automated platforms are being developed to streamline this process, and reagents like this compound are well-suited for such strategies.
In the context of modular synthesis, control voltage generators in Eurorack modular systems, for example, can create slowly changing voltages to manipulate various parameters in a synthesis setup. youtube.com While this example is from electronic music, the underlying principle of programmed, automated control is analogous to the goals of automated chemical synthesis. The ability to precisely control reaction parameters is crucial for the successful implementation of modular synthesis.
The use of modular components, whether in electronics or chemistry, allows for the creation of complex and diverse outputs from a limited set of starting materials. youtube.com The predictable reactivity of this compound in various coupling reactions makes it an ideal candidate for inclusion in a "toolkit" of building blocks for automated modular synthesis. This approach has the potential to significantly accelerate the discovery of new molecules with desired properties.
Enantioselective Synthesis with Organoboron Reagents
The development of methods for controlling stereochemistry is a central theme in modern organic synthesis. Organoboron reagents have emerged as key players in this field, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.
The creation of chiral centers through carbon-carbon bond formation is a fundamental transformation in asymmetric synthesis. libretexts.org Organoboron compounds are widely used in these reactions due to their versatility and the availability of chiral ligands and catalysts that can induce high levels of enantioselectivity. conicet.gov.arresearchgate.net
Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient olefins is a well-established method for enantioselective C-C bond formation. researchgate.net This reaction has been a focus of significant research, leading to the development of numerous chiral ligands that provide excellent enantioselectivities. researchgate.net The combination of chiral monodentate phosphoramidite (B1245037) ligands in rhodium-catalyzed conjugate additions of boronic acids has also shown promise in improving catalytic asymmetric C-C bond formation. nih.gov
N-heterocyclic carbenes (NHCs) have also been employed as catalysts for the enantioselective conjugate addition of boron units to enones. nih.gov This method is particularly useful for generating boron-substituted quaternary carbon stereogenic centers, which are challenging to access through other means. nih.gov The reactions proceed with high yields and enantiomeric ratios using readily available chiral NHCs. nih.gov
Furthermore, palladium-catalyzed asymmetric allylic alkylation represents another important C-C bond-forming reaction where organoboron reagents can be utilized. nih.gov The choice of solvent and reaction conditions can be critical in determining whether the catalysis is heterogeneous or homogeneous, which in turn affects the outcome of the reaction. nih.gov
The following table summarizes some key asymmetric C-C bond-forming reactions involving organoboron reagents:
| Reaction Type | Catalyst System | Substrates | Key Features |
| Rhodium-catalyzed 1,4-Addition | Rhodium complexes with chiral ligands | Electron-deficient alkenes, aryl/alkenylboronic acids | Broad substrate scope, high enantioselectivity. researchgate.net |
| NHC-catalyzed Conjugate Addition | Chiral N-heterocyclic carbenes | α,β-Unsaturated ketones, bis(pinacolato)diboron | Forms boron-substituted quaternary carbons. nih.gov |
| Palladium-catalyzed Allylic Alkylation | Palladium complexes with chiral ligands | Allylic acetates, nucleophiles | Sensitive to reaction conditions. nih.gov |
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. wikipedia.orgrsc.org Organocatalysis has proven to be an effective approach for promoting DKR processes. nih.gov
While the direct use of this compound in DKR is not extensively documented in the provided search results, the principles of DKR are highly relevant to the broader field of asymmetric synthesis with organoboron reagents. For instance, the Noyori asymmetric hydrogenation, a classic example of DKR, utilizes a chiral ruthenium catalyst to selectively hydrogenate one enantiomer of a β-ketoester while the other enantiomer undergoes rapid epimerization. wikipedia.org
The concept of DKR has been successfully applied in the asymmetric synthesis of β-amino acids through the organocatalytic reduction of enamines. nih.gov Additionally, chemoenzymatic DKR, which combines a chemical catalyst for racemization with an enzyme for the stereoselective reaction, has been used to resolve secondary alcohols with high yields and enantiomeric excess. wikipedia.org
The development of bifunctional organocatalysts, such as those based on (thio)urea and squaramide scaffolds, has expanded the scope of DKR. nih.gov These catalysts utilize hydrogen bonding interactions to control the stereochemical outcome of reactions, such as the alcoholysis of azlactones, leading to enantiomerically enriched α-amino acid derivatives. nih.gov
The principles of DKR highlight the potential for developing highly efficient asymmetric transformations. As the field of organoboron chemistry continues to evolve, the integration of DKR strategies with the unique reactivity of reagents like this compound could open up new avenues for the stereocontrolled synthesis of complex molecules.
Enzymatic Catalysis in Chiral Synthesis
The application of enzymes in stereoselective synthesis offers significant advantages, including high enantioselectivity and mild reaction conditions. pharmasalmanac.comrsc.orgresearchgate.net While direct enzymatic reactions involving this compound are not extensively documented in current literature, the principles of biocatalysis on analogous structures, particularly boronic acids, provide a strong basis for its potential applications in chiral synthesis. nih.govcaltech.eduacs.org
Recent advancements have demonstrated the stereospecific conversion of boronic acids to amines using engineered enzymes. nih.govcaltech.eduacs.org A notable example is the development of an engineered protoglobin nitrene transferase that catalyzes the amination of boronic acids with hydroxylamine. nih.govcaltech.eduacs.org This biocatalytic system has been successfully applied to a range of aryl boronic acids, producing anilines with high yields and turnover numbers. nih.govcaltech.edu Significantly, when a racemic alkyl boronic ester was used as a substrate, an enantioenriched alkyl amine was obtained, a transformation that is challenging to achieve with traditional chemical catalysts. nih.govcaltech.edu
This enzymatic amination is proposed to proceed through a two-electron mechanism, similar to a 1,2-metallate shift, which accounts for the observed stereospecificity. nih.govcaltech.edu Given that this compound possesses a boronic acid moiety, it is conceivable that this or similarly engineered enzymes could be employed for its stereoselective amination, leading to the synthesis of novel chiral α-amino boronic acids. This approach would be highly valuable for the construction of complex chiral molecules. nih.gov
Furthermore, lipases have shown promise in catalyzing asymmetric reactions, such as aldol (B89426) condensations, which could potentially be applied to derivatives of this compound. mdpi.comrsc.org For instance, if the trimethylsilylethynyl group is incorporated into a ketone structure, lipase-catalyzed aldol reactions could be explored to introduce new stereocenters with high selectivity. mdpi.comrsc.org The versatility of enzymes in organic synthesis suggests a promising future for the development of biocatalytic routes to chiral derivatives of this compound. pharmasalmanac.comrsc.orgnih.gov
Further Functionalization and Derivatization Strategies
The unique combination of a silyl-protected alkyne and a boronic acid in this compound offers a rich platform for a variety of functionalization and derivatization strategies. These strategies allow for the selective modification of the molecule at different positions, leading to a diverse range of valuable synthetic intermediates.
Silyl (B83357) Enol Ether Formation
Silyl enol ethers are important intermediates in organic synthesis, serving as enolate equivalents that can react with a wide range of electrophiles. wikipedia.org The formation of a silyl enol ether from a derivative of this compound would typically involve the presence of a ketone functionality. While direct examples with this compound derivatives are not prevalent, the general principles of silyl enol ether formation are well-established and can be applied. wikipedia.orgorganic-chemistry.org
The synthesis of a silyl enol ether generally requires an enolizable carbonyl compound, a silyl electrophile, and a base. wikipedia.org For a hypothetical ketone derivative of this compound, the reaction would proceed as outlined in the following table. The choice of base and reaction conditions can influence the regioselectivity of the enol ether formation, leading to either the kinetic or thermodynamic product. wikipedia.org
Table 1: General Conditions for Silyl Enol Ether Formation
| Reagent/Condition | Role | Example |
| Silyl Electrophile | Source of the silyl group | Trimethylsilyl (B98337) chloride (TMSCl), Trimethylsilyl triflate (TMSOTf) |
| Base | Deprotonation of the α-carbon | Lithium diisopropylamide (LDA) for kinetic control, Triethylamine (Et3N) for thermodynamic control |
| Solvent | Reaction medium | Tetrahydrofuran (B95107) (THF), Dichloromethane (CH2Cl2) |
The resulting silyl enol ether, now containing the this compound scaffold, could then undergo a variety of subsequent reactions, such as Mukaiyama aldol additions, to form new carbon-carbon bonds with high stereocontrol. nih.gov This strategy opens up avenues for constructing complex molecular architectures.
Deprotection Chemistry Utilizing Silyl Reagents
The trimethylsilyl (TMS) group on the alkyne is a protective group that can be selectively removed to liberate the terminal alkyne. This deprotection is a crucial step for further functionalization of the ethynyl (B1212043) group, for instance, in Sonogashira coupling reactions. nih.gov The key challenge often lies in achieving selective deprotection of the acetylenic TMS group in the presence of other silyl ethers that might be present in the molecule as protecting groups for hydroxyl functions. gelest.com
Several methods have been developed for the chemoselective cleavage of acetylenic TMS groups. organic-chemistry.orgresearchgate.netorganic-chemistry.org These methods often exploit the slightly different reactivity of the Si-C(sp) bond compared to Si-O bonds.
Table 2: Reagents for Selective Deprotection of Acetylenic TMS Groups
| Reagent | Conditions | Selectivity | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile/water, 60 °C | Cleaves acetylenic TMS in the presence of TBDMS and TIPS ethers. | organic-chemistry.org |
| Silver Nitrate (AgNO₃) | Methanol/water/dichloromethane | Selectively deprotects trimethylsilylacetylenes in the presence of other silyl ethers. | researchgate.net |
| Potassium Carbonate (K₂CO₃) | Methanol/THF | Can selectively deprotect TMS-alkynes in the presence of more hindered silyl ethers like TIPS. | nih.govgelest.com |
These selective deprotection strategies are instrumental in multi-step syntheses where differential protection of functional groups is required. The ability to unmask the terminal alkyne at a desired stage allows for its participation in a wide array of subsequent transformations.
Stereospecific Derivatizations
The boronic acid moiety of this compound is a versatile functional group that can undergo a variety of stereospecific transformations. d-nb.infonih.govorganic-chemistry.orgnih.gov By converting the boronic acid to a chiral boronic ester, it is possible to introduce new functional groups with retention or inversion of configuration at the carbon-boron center, assuming a chiral center is established adjacent to the boron.
One of the key strategies involves the formation of a boron 'ate' complex, which can then undergo stereospecific reactions. For instance, chiral secondary organoboronic esters, upon activation with tert-butyllithium, can undergo stereoretentive transmetalation to copper or zinc. d-nb.infonih.govorganic-chemistry.orgnih.gov These newly formed organometallic reagents can then participate in a range of coupling reactions with various electrophiles.
Table 3: Stereospecific Transformations of Chiral Boronic Esters
| Transformation | Reagents | Outcome |
| Amination | Engineered nitrene transferase, Hydroxylamine | Stereospecific formation of chiral amines from racemic alkyl boronic esters. nih.govcaltech.eduacs.org |
| Cross-Coupling | Pd-catalyst, Aryl halides | Stereospecific formation of C-C bonds (Negishi coupling). organic-chemistry.org |
| Allylation | Copper-catalyst, Allyl halides | Stereospecific formation of C-C bonds. d-nb.info |
| Trifluoromethylation | Cu(III) complex | Stereospecific introduction of a CF₃ group. organic-chemistry.org |
These stereospecific derivatizations of the boronic acid functionality provide a powerful tool for the asymmetric synthesis of complex molecules containing the ethynyl moiety. The ability to control the stereochemistry at the carbon-boron bond is of paramount importance in the synthesis of biologically active compounds and advanced materials. researchgate.net
Mechanistic and Theoretical Studies of Trimethylsilylethynylboronic Acid Reactions
Mechanistic Pathways of Cross-Coupling Reactions
The generally accepted mechanism for the palladium-catalyzed cross-coupling of organoboronic acids, which serves as a model for trimethylsilylethynylboronic acid, involves a series of transformations at the palladium center. wikipedia.orgumb.edu
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) complex. youtube.comyoutube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate. youtube.comyoutube.com The oxidation state of palladium changes from 0 to +2 in this process. The rate and success of this step are influenced by the nature of the halide, the solvent, and the phosphine (B1218219) ligands on the palladium catalyst.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination . wikipedia.orgumb.eduilpi.comlibretexts.org In this concerted step, the two organic groups—the one from the initial organic halide and the trimethylsilylethynyl group—are coupled together, forming the new carbon-carbon bond and the final product. wikipedia.orgilpi.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgumb.edu For reductive elimination to occur, the two coupling partners must be in a cis orientation on the square-planar palladium(II) complex. ilpi.comlibretexts.org
Role of Palladium Intermediates and Catalytic Cycles
Throughout the reaction, various palladium intermediates are formed and consumed. The initial active catalyst is a palladium(0) species, which is oxidized to palladium(II) during the oxidative addition step. This Pd(II) state is maintained through the transmetalation step. The cycle concludes with the reductive elimination from the Pd(II) center, which regenerates the Pd(0) catalyst. The efficiency of the catalytic cycle is highly dependent on the stability and reactivity of these intermediates, which are in turn influenced by the ligands, solvent, base, and the specific substrates used.
Computational and Quantum Chemical Investigations
While specific computational studies on this compound are not readily found, density functional theory (DFT) has been extensively used to model and understand the intricacies of related cross-coupling reactions. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.govmontclair.edu These studies provide a molecular-level picture of the reaction mechanisms.
Understanding Carbon-Carbon (C-C) Bond Formation at the Molecular Level
Computational studies, particularly DFT calculations, have been instrumental in elucidating the energetics and transition state structures of the elementary steps in palladium-catalyzed cross-coupling reactions. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.gov These theoretical models help to rationalize experimental observations, such as the role of ligands and the effect of different bases on reaction outcomes. For a reaction involving this compound, DFT could be employed to model the transition states for oxidative addition, transmetalation, and reductive elimination, providing insights into the activation barriers for each step. Such calculations would be invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts for the coupling of this and other alkynylboronic acids.
Conformational Changes and Catalysis
The catalytic activity of organoboron compounds, including this compound, is intrinsically linked to their three-dimensional structure and the conformational changes they undergo during a reaction cycle. In many catalytic processes, the enzyme or catalyst undergoes conformational shifts upon substrate binding. nih.gov These changes can be critical for bringing reactive centers into proximity, stabilizing transition states, and facilitating product release. nih.gov
For boronic acids, the geometry at the boron center and the orientation of its substituents play a pivotal role. The boron atom can transition between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state upon coordination with a nucleophile or a catalytic species. This change in geometry is a fundamental conformational change that influences the reactivity of the boronic acid.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these conformational dynamics. researchgate.net For instance, computational models can predict the relative energies of different conformers and the energy barriers for their interconversion. While specific studies on the conformational changes of this compound in catalytic cycles are not widely reported, research on related organoboron compounds in catalytic reactions, such as copper-catalyzed cross-coupling reactions, highlights the importance of the conformational landscape of the boronic acid derivative in determining the reaction pathway and efficiency.
Green Chemistry Approaches in the Synthesis and Application of Trimethylsilylethynylboronic Acid
Principles of Green Chemistry in Relation to Organoboron Chemistry
The twelve principles of green chemistry, articulated by Anastas and Warner, provide a framework for sustainable chemical practices. acs.org In the realm of organoboron chemistry, these principles guide the development of new synthetic routes that are not only efficient but also environmentally benign. researchgate.net Organoboron compounds, including trimethylsilylethynylboronic acid, are pivotal in various chemical transformations, and as such, the adoption of greener synthetic strategies is of significant importance. masterorganicchemistry.comnih.gov The inherent properties of many organoboron compounds, such as their stability and generally low toxicity, align well with the tenets of green chemistry. wikipedia.orgacs.org
A central tenet of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. rsc.orgliv.ac.ukrsc.org This principle encourages a shift from traditional stoichiometric reactions, which often generate significant waste, towards more efficient catalytic processes. jove.comrsc.org In the synthesis of alkynylboronic acids, such as this compound, addition reactions like hydroboration are inherently more atom-economical than substitution or elimination reactions. rsc.org
The synthesis of ibuprofen, for instance, has seen a significant improvement in atom economy through the adoption of greener catalytic processes, a principle that can be extended to the synthesis of other valuable chemical compounds. rsc.org Catalytic hydroboration of terminal alkynes, a key step in the synthesis of the corresponding boronic acids, represents a highly atom-economical approach. wikipedia.orgacs.org
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Scheme | Atom Economy | Relevance to this compound Synthesis |
| Addition (Hydroboration) | R-C≡CH + H-BR'₂ → R-CH=CH-BR'₂ | High (approaching 100%) | Direct and atom-economical route to the vinylborane (B8500763) precursor. wikipedia.orgscitechdaily.com |
| Substitution (e.g., Grignard) | R-C≡C-MgX + B(OR')₃ → R-C≡C-B(OR')₂ + MgX(OR') | Lower | Generates stoichiometric magnesium salt byproducts. |
| Elimination | Not typically used for primary synthesis | Variable, often low | Generally less efficient for constructing the target molecule. |
This table provides a generalized comparison. Specific atom economy percentages would depend on the exact reagents and stoichiometry used.
The principle of waste prevention is a cornerstone of green chemistry, advocating that it is better to prevent the formation of waste than to treat or clean it up after it has been created. researchgate.netrsc.org In the context of organoboron chemistry, this involves the development of synthetic routes that minimize byproducts and the use of auxiliary substances. scispace.com The use of catalytic methods, as opposed to stoichiometric reagents, is a primary strategy for waste reduction. jove.com For example, traditional reductions using borohydrides can generate significant solid waste. researchgate.net
The development of catalytic borylation reactions, which can be performed with high selectivity and under mild conditions, significantly reduces waste generation compared to classical methods that may require protecting groups or produce stoichiometric byproducts. acs.org The use of recyclable catalysts further enhances the sustainability of these processes.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of organoboron reactions that can be performed in aqueous media is a significant advancement. For instance, the hydroboration of alkynes has been successfully demonstrated in water, a challenging yet highly desirable achievement. This approach not only reduces the reliance on volatile organic compounds but can also simplify product isolation.
Biosolvents, derived from renewable resources, offer a promising alternative to traditional petroleum-based solvents. masterorganicchemistry.com γ-Valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are two such solvents that have gained attention for their favorable environmental profiles. GVL, for example, is biodegradable, has a high boiling point, and has been successfully employed as a solvent in various chemical transformations. masterorganicchemistry.com Similarly, 2-MeTHF, which can be derived from biomass, exhibits low miscibility with water, which can facilitate product separation. While the specific application of these biosolvents in the synthesis of this compound is not yet widely reported, their successful use in other organometallic and catalytic reactions suggests their potential as greener alternatives in this area. masterorganicchemistry.com
Table 2: Properties of Selected Green Solvents
| Solvent | Source | Key Properties | Potential Application in Organoboron Chemistry |
| Water | Abundant | Non-toxic, non-flammable, high heat capacity | Aqueous hydroboration and cross-coupling reactions. |
| γ-Valerolactone (GVL) | Biomass (levulinic acid) | Biodegradable, high boiling point, low toxicity. masterorganicchemistry.com | Alternative to polar aprotic solvents in catalytic borylations. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (furfural) | Renewable, low water miscibility, stable. | Replacement for less stable ethers like THF in organometallic reactions. |
The energy requirements of chemical processes have significant environmental and economic impacts. Green chemistry encourages conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy consumption. The development of highly active catalysts that can operate under mild conditions is a key strategy for improving energy efficiency. acs.orgacs.org
Reduction of Derivatives and Protecting Groups
In the synthesis of ethynylboronic acids, the use of protecting groups is often necessary to prevent unwanted side reactions of the terminal alkyne. The trimethylsilyl (B98337) (TMS) group is a common choice for protecting the acetylenic proton of what will become the ethynyl (B1212043) group in this compound. The removal of this protecting group, a deprotection step, is a critical part of the synthesis. Green chemistry principles encourage the use of mild and efficient deprotection methods that reduce waste and avoid harsh reagents.
Traditional methods for TMS deprotection often involve stoichiometric amounts of fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong bases, which can be hazardous and generate significant waste. harvard.edu Greener alternatives focus on catalytic methods and milder reaction conditions. For instance, smooth desilylation of terminal acetylenic TMS groups can be achieved with catalytic amounts of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.org This method is highly selective for terminal acetylenic TMS groups, leaving other silyl (B83357) ethers intact. organic-chemistry.org Another mild and efficient method for the deprotection of trimethylsilyl alkynes utilizes sodium ascorbate (B8700270) in combination with copper sulfate, which are inexpensive, readily available, and less toxic reagents. eurjchem.comresearchgate.net
Recent research has also explored the use of Wilkinson's catalyst (Rh(PPh₃)₃Cl) in conjunction with catechol borane (B79455) for the reductive deprotection of silyl groups. nih.govresearchgate.net While traditionally used for other transformations, this method offers a mild and selective alternative to acidic or fluoride-based deprotection. nih.govresearchgate.net The development of such catalytic systems is a key aspect of green chemistry, as it minimizes the amount of reagent required and often leads to cleaner reactions with easier purification.
The table below summarizes some greener approaches for the deprotection of trimethylsilyl groups, which are applicable to the synthesis of this compound's precursors.
Table 1: Green Methods for Deprotection of Trimethylsilyl Alkynes
| Reagent/Catalyst | Conditions | Advantages |
| DBU (catalytic) | Mild conditions | High selectivity, avoids harsh bases. organic-chemistry.org |
| Sodium Ascorbate/Copper Sulfate | Ethanol/water | Inexpensive, non-toxic reagents, high yields. eurjchem.comresearchgate.net |
| Wilkinson's Catalyst/Catechol Borane | Mild, reductive | High selectivity, avoids aqueous work-up. nih.govresearchgate.net |
| Potassium Carbonate/Methanol | Mild conditions | Simple, effective for less hindered silanes. nih.gov |
Catalysis as a Green Alternative
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. In the context of this compound, catalysis plays a role not only in the deprotection step but also potentially in the core synthesis of the C-B bond.
Palladium-catalyzed reactions are central to the synthesis of many organoboron compounds. mpg.de For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a common method to form the carbon-carbon bond in precursors to compounds like this compound. nih.gov Green improvements in this area focus on developing more active and stable catalysts that can be used in lower loadings, as well as using greener solvents and reaction conditions.
The direct catalytic silylation of terminal alkynes is another area of interest. For example, an iridium carbonyl catalyst has been used for the direct silylation of terminal acetylenes. nih.gov Using catalytic amounts of sodium hydroxide (B78521) or potassium hydroxide to promote the dehydrogenative cross-coupling of a terminal alkyne and a hydrosilane also presents a simple and efficient route to silylacetylenes, avoiding the use of strong bases like n-butyllithium. nih.gov
Furthermore, the use of basic ionic liquids as catalysts has been explored for various organic transformations and could be applicable in the synthesis of precursors to this compound. ccspublishing.org.cn Ionic liquids are often considered "green" solvents and catalysts due to their low vapor pressure and potential for recyclability.
The following table highlights some catalytic approaches relevant to the synthesis of this compound and its precursors.
Table 2: Catalytic Approaches in the Synthesis of Ethynylboronic Acid Precursors
| Catalytic Process | Reagents/Catalyst | Application | Green Advantage |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | C-C bond formation | High efficiency and selectivity. nih.gov |
| Direct Silylation | Iridium carbonyl catalyst | C-Si bond formation | Direct, one-step process. nih.gov |
| Dehydrogenative Coupling | NaOH or KOH (catalytic) | C-Si bond formation | Avoids strong, pyrophoric bases. nih.gov |
| Deprotection | DBU (catalytic) | TMS group removal | Catalytic, mild conditions. organic-chemistry.org |
Sustainability Assessment of Synthetic Routes
A comprehensive sustainability assessment of a chemical's synthetic route involves evaluating its entire life cycle, from the extraction of raw materials to the final product's disposal or recycling. This is often done through a Life Cycle Assessment (LCA). mdpi.com For this compound, a full LCA would consider the environmental impacts associated with the production of its key components: a boron source (like boric acid) and a silicon source (for the trimethylsilyl group).
The production of borax (B76245) and boric acid can have significant environmental impacts, including the generation of large amounts of wastewater, solid waste, and gaseous emissions like CO₂, SO₂, and NOx. researchgate.net A cradle-to-gate LCA of borax production in China revealed a global warming potential of 21.3 kt CO₂ eq per 10 kt of borax, while boric acid production had a potential of 44.4 kt CO₂ eq per 10 kt. researchgate.net However, boronic acids are generally considered to have low toxicity and are ultimately degraded in the environment to the relatively benign boric acid. mdpi.comnih.gov
The life cycle of silicon-based materials, particularly for applications like photovoltaics, has been studied more extensively. ub.eduresearchgate.netresearchgate.net The production of metallurgical grade silicon is an energy-intensive process. ub.edu However, the focus of these LCAs is often on large-scale industrial production for electronics and solar panels. The amount of silicon in the trimethylsilyl group of the target compound is small, but the environmental footprint of producing the initial silicon-containing reagents should be considered. The mining of silicon foundry sands, for example, has environmental impacts related to land use, energy consumption (diesel and natural gas), and water use. mdpi.com
A greener synthetic route for this compound would aim to minimize these impacts by:
Using renewable starting materials where possible.
Employing catalytic methods to reduce energy and reagent consumption.
Choosing solvents that are less toxic and can be recycled.
Designing the synthesis to have fewer steps and generate less waste.
The following table outlines some key considerations for a sustainability assessment of this compound's synthesis.
Table 3: Sustainability Assessment Considerations for this compound Synthesis
| Life Cycle Stage | Key Environmental Considerations | Potential for Green Improvement |
| Raw Material Extraction (Boron) | Mining impacts, water use, energy consumption. researchgate.net | Sourcing from more sustainable mining operations. |
| Raw Material Extraction (Silicon) | Energy intensity of silicon production, mining impacts. mdpi.comub.edu | Use of recycled silicon sources if feasible. |
| Chemical Synthesis | Use of hazardous reagents, solvent waste, energy consumption. | Employing catalytic methods, green solvents, and energy-efficient processes like microwave-assisted synthesis. nih.gov |
| Product Purification | Solvent use for chromatography, waste generation. | Development of purification methods that minimize solvent use. |
| End-of-Life | Degradation to boric acid. mdpi.comnih.gov | Considered relatively "green" due to degradation to a less harmful substance. mdpi.comnih.gov |
Conclusion and Future Research Directions
A Synopsis of the Current Research Landscape
The study of Trimethylsilylethynylboronic acid and its derivatives is a dynamic and rapidly evolving field within organoboron chemistry. Current research is predominantly centered on harnessing its dual reactivity for the construction of complex molecular architectures. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne, allowing the boronic acid to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgyoutube.com This enables the facile introduction of the ethynyl (B1212043) group onto various aromatic and heteroaromatic scaffolds.
Subsequent deprotection of the silyl (B83357) group reveals a terminal alkyne, which can then undergo a secondary coupling reaction, such as the Sonogashira coupling, or other alkyne-specific transformations. wikipedia.orglibretexts.org This sequential reactivity provides chemists with a powerful tool for the regioselective synthesis of disubstituted alkynes and complex conjugated systems. The stability and commercial availability of various boronic esters derived from this compound, such as the pinacol (B44631) ester, further enhance its utility in organic synthesis. clockss.orgcymitquimica.com
Emerging Frontiers in Organoboron and Ethynylboronic Acid Chemistry
The broader field of organoboron chemistry is experiencing a renaissance, driven by the development of novel reagents and catalytic systems. clockss.org A significant trend is the move towards more sustainable and efficient synthetic methods. This includes the development of catalytic systems that operate under milder conditions and the use of greener solvents. nih.govmdpi.com
Within the specific domain of ethynylboronic acid derivatives, research is increasingly focused on expanding their reaction scope beyond traditional cross-coupling reactions. This includes their use in cycloaddition reactions, the synthesis of ynamides, and the development of novel borylation methodologies. nih.govresearchgate.net The exploration of non-traditional coupling partners and the development of stereoselective transformations involving ethynylboronic acids are also prominent areas of investigation.
Innovations in Synthetic Methodologies and Catalysis
The synthesis of this compound itself is well-established, typically involving the reaction of a lithiated silylacetylene with a trialkyl borate (B1201080) followed by hydrolysis. However, ongoing research aims to refine and improve upon these methods, focusing on enhancing yields and simplifying purification processes.
A major focus of innovation lies in the catalytic systems employed in reactions involving this compound. For Suzuki-Miyaura couplings, significant advancements have been made in the development of highly active palladium catalysts, often employing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. mdpi.comnih.gov These catalysts can achieve high turnover numbers and are effective for coupling with challenging substrates, including sterically hindered or electron-deficient aryl halides.
Furthermore, there is a growing interest in exploring nickel-catalyzed cross-coupling reactions as a more sustainable and cost-effective alternative to palladium. organic-chemistry.org The development of base-free and anhydrous coupling conditions, such as those utilizing potassium trimethylsilanolate (TMSOK), represents another significant advancement, allowing for the coupling of sensitive substrates that are incompatible with traditional basic conditions. illinois.edunih.gov
Applications in Cutting-Edge Materials and Medicinal Chemistry
The unique structural and electronic properties of molecules derived from this compound make them highly valuable in both materials science and medicinal chemistry.
Advanced Materials Science: The ability to create extended, rigid, and conjugated systems through sequential cross-coupling reactions makes this compound a key precursor for the synthesis of advanced organic materials. These materials often exhibit interesting optoelectronic properties, making them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs): The introduction of ethynyl linkages can tune the HOMO/LUMO energy levels of organic molecules, leading to materials with specific emission colors and improved device performance.
Organic Photovoltaics (OPVs): Conjugated polymers and small molecules derived from this building block can be designed to have appropriate band gaps for efficient light absorption and charge separation in solar cells.
Molecular Wires and Conductive Polymers: The rigid, linear nature of the ethynyl group facilitates the construction of molecular wires and highly conjugated polymers with potential applications in molecular electronics.
Medicinal Chemistry: The ethynyl group is a valuable pharmacophore that can be incorporated into drug candidates to enhance their potency, selectivity, and metabolic stability. This compound provides a convenient route for the introduction of this moiety into complex, biologically active molecules. The resulting ethynyl-substituted compounds have shown promise in various therapeutic areas. While specific examples directly utilizing this compound in late-stage clinical candidates are not yet widely reported, the fundamental transformations it enables are crucial for the synthesis of a wide range of biologically active compounds, including those with potential anti-inflammatory, antiviral, and anticancer properties. nih.govnih.gov The synthesis of ethynyl-substituted heterocycles, a common motif in many pharmaceuticals, is a particularly important application. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
